4-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester 4-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 428837-83-6
VCID: VC0368178
InChI: InChI=1S/C19H27N3O3/c1-2-25-19(24)22-12-10-21(11-13-22)9-8-18(23)20-17-7-6-15-4-3-5-16(15)14-17/h6-7,14H,2-5,8-13H2,1H3,(H,20,23)
SMILES: CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4g/mol

4-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester

CAS No.: 428837-83-6

Main Products

VCID: VC0368178

Molecular Formula: C19H27N3O3

Molecular Weight: 345.4g/mol

4-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester - 428837-83-6

CAS No. 428837-83-6
Product Name 4-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester
Molecular Formula C19H27N3O3
Molecular Weight 345.4g/mol
IUPAC Name ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H27N3O3/c1-2-25-19(24)22-12-10-21(11-13-22)9-8-18(23)20-17-7-6-15-4-3-5-16(15)14-17/h6-7,14H,2-5,8-13H2,1H3,(H,20,23)
Standard InChIKey QOPUPOUSTSDEBF-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2
Canonical SMILES CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2
PubChem Compound 704270
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator